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Cat. No.: B605164

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ACT-335827, a
selective orexin-1 receptor (OX1R) antagonist, in rodent models relevant to the study of
addiction. Due to the limited availability of public data on ACT-335827 in classic addiction
models, this document also includes illustrative data from other selective OX1R antagonists to
demonstrate the expected pharmacological effects.

Introduction to ACT-335827

ACT-335827 is an orally available and brain-penetrant selective antagonist of the orexin-1
receptor (OX1R).[1][2] The orexin system, consisting of orexin-A and orexin-B neuropeptides
and their receptors (OX1R and OX2R), plays a crucial role in regulating various physiological
functions, including wakefulness, motivation, and reward processing. The selective blockade of
OX1R is a promising therapeutic strategy for treating substance use disorders, as this receptor
is heavily implicated in the reinforcing and motivational aspects of drugs of abuse. Preclinical
studies suggest that OX1R antagonists can attenuate the rewarding effects of drugs and
reduce drug-seeking behaviors.[3]
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While specific quantitative data for ACT-335827 in canonical addiction models are not readily
available in published literature, the following tables present representative data from studies
using other selective OX1R antagonists, such as SB-334867 and C4X3256. This information
illustrates the potential effects of selective OX1R blockade on nicotine and cocaine-related
behaviors in rodents.

Table 1: Effect of a Selective OX1R Antagonist (C4X3256) on Nicotine Self-Administration in
Rats

Mean Active Mean Inactive Mean Nicotine
Treatment Dose (mgl/kg, .

Lever Presses Lever Presses Infusions (*
Group p.o.)

(* SEM) (x SEM) SEM)
Vehicle - 152+21 2506 10.1+15
C4X3256 3 12.8+1.9 21+05 85+13
C4X3256 10 95+15 23x04 6.3+x1.0
C4X3256 30 7111 1.9+0.3 4.7+ 0.7

*p < 0.05, **p < 0.01 compared to vehicle. Data are illustrative based on findings for selective
OX1R antagonists.[4]

Table 2: Effect of a Selective OX1R Antagonist (SB-334867) on Cue-Induced Reinstatement of
Cocaine Seeking in Rats

Mean Active Lever Presses

Treatment Group Dose (mglkg, i.p.) during Reinstatement (+
SEM)

Vehicle - 453+5.2

SB-334867 10 28.7+4.1*

SB-334867 20 15.1 £ 3.5*

*p < 0.05, **p < 0.01 compared to vehicle. Data are illustrative based on findings for selective
OX1R antagonists.[1][5]
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Table 3: Effect of ACT-335827 on Compulsive Behavior in a Schedule-Induced Polydipsia (SIP)
Model in Rats

ACT-335827 has been shown to decrease compulsive drinking behavior in a schedule-induced
polydipsia model in rats, without affecting normal water intake in their home cage.[3] This
suggests a potential role for ACT-335827 in modulating compulsive aspects of behavior, a key
feature of addiction. Specific quantitative data from these studies are not publicly available.

Signaling Pathways and Experimental Workflows

Orexin-1 Receptor Signaling in Addiction

The diagram below illustrates the proposed mechanism by which a selective OX1R antagonist
like ACT-335827 may reduce drug-seeking behavior. Orexin neurons in the lateral
hypothalamus project to various brain regions involved in reward and motivation, including the
ventral tegmental area (VTA). Orexin-A, acting on OX1 receptors in the VTA, enhances
dopamine release in the nucleus accumbens, a key process in drug reinforcement. By blocking
OX1R, ACT-335827 can attenuate this orexin-driven enhancement of the dopamine system,
thereby reducing the motivation to seek and take drugs.

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.benchchem.com/product/b605164?utm_src=pdf-body
https://www.benchchem.com/product/b605164?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6387867/
https://www.benchchem.com/product/b605164?utm_src=pdf-body
https://www.benchchem.com/product/b605164?utm_src=pdf-body
https://www.benchchem.com/product/b605164?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605164?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Lateral Hypothalamus

Orexin Neurons Drug of Abuse

Orlexin-A Stimulates

Ventrgdl Tegmental|Area (VTA)

Dppamine

Nucleus Accumbens (NAlc)

OX1 Receptor

Drug Seeking & Taking

Blocks

Phase 1: Acquisition of Drug Self-Administration
(e.g., Nicotine, Cocaine)

Experimental Workflow

Treatment Administration

Vehicle or ACT-335827
(before self-administration sessions)

Criterion Met
Phase 2: Extinction Training Extinction Criterion Met Phase 3: Reinstatement Test
(Lever presses have no consequence) (Presentation of drug-associated cues or a priming dose of the drug)

Vehicle or ACT-335827
(before reinstatement test)

Data Analysis

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 4/6

Tech Support


https://www.benchchem.com/product/b605164?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605164?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

6/6

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605164?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

